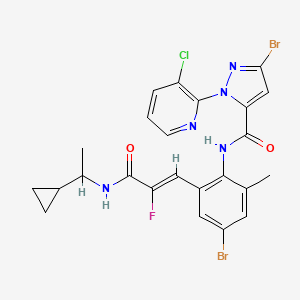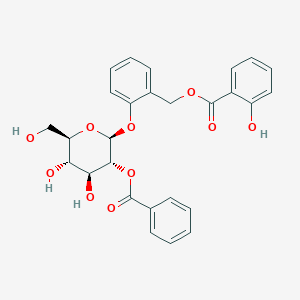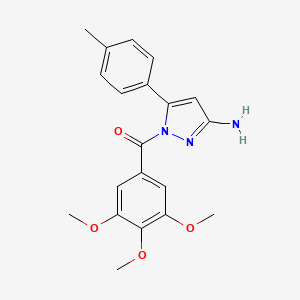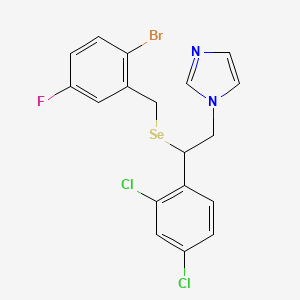
Antifungal agent 56
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It effectively inhibits Candida albicans strains with minimal inhibitory concentration values ranging from 0.03 to 0.25 micrograms per milliliter . This compound is particularly significant in the treatment of fungal infections due to its high potency and broad-spectrum activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal agent 56 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of halogenated aromatic compounds, selenides, and other reagents under controlled conditions to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This typically involves optimizing reaction conditions such as temperature, pressure, and solvent systems. The use of continuous flow reactors and advanced purification methods like chromatography and crystallization are common in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal agent 56 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Halogenated aromatic rings in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .
Applications De Recherche Scientifique
Antifungal agent 56 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: Investigated for its effects on fungal cell biology and its potential to overcome drug resistance.
Medicine: Explored for its therapeutic potential in treating fungal infections, especially those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials for medical devices and surfaces
Mécanisme D'action
The mechanism of action of Antifungal agent 56 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By blocking the enzyme lanosterol 14-alpha-demethylase, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of other azole antifungals but with enhanced efficacy against resistant strains .
Comparaison Avec Des Composés Similaires
Fluconazole: Another azole antifungal, but less effective against resistant strains.
Miconazole: Similar mechanism of action but lower potency compared to Antifungal agent 56.
Itraconazole: Effective against a broad range of fungi but with different pharmacokinetic properties
Uniqueness: this compound stands out due to its superior efficacy against Fluconazole-resistant strains and its broad-spectrum activity. Its unique molecular structure allows it to overcome resistance mechanisms that limit the effectiveness of other antifungal agents .
Propriétés
Formule moléculaire |
C18H14BrCl2FN2Se |
|---|---|
Poids moléculaire |
507.1 g/mol |
Nom IUPAC |
1-[2-[(2-bromo-5-fluorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H14BrCl2FN2Se/c19-16-4-2-14(22)7-12(16)10-25-18(9-24-6-5-23-11-24)15-3-1-13(20)8-17(15)21/h1-8,11,18H,9-10H2 |
Clé InChI |
HKHIYGWQQVZXEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
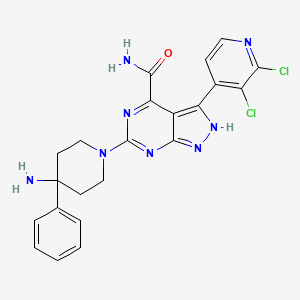
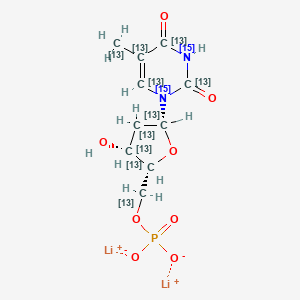

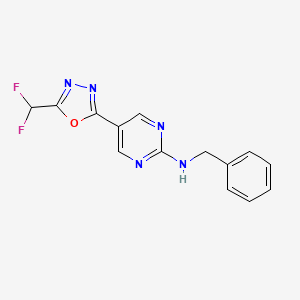


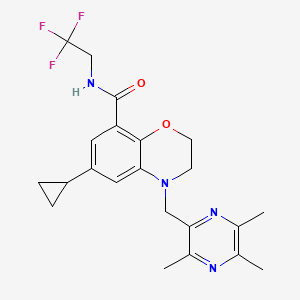
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)

